molecular formula C7H8BFO2S B1343225 3-Fluoro-4-(methylthio)phenylboronic acid CAS No. 221030-80-4

3-Fluoro-4-(methylthio)phenylboronic acid

Cat. No.: B1343225
CAS No.: 221030-80-4
M. Wt: 186.02 g/mol
InChI Key: CNDNUZUKUGDDGL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2S. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro and a methylthio group.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Boronic acids are known to play a role in various biochemical reactions, including the inhibition of enzymes such as lactate dehydrogenase .

Action Environment

The action, efficacy, and stability of 3-Fluoro-4-(methylthio)phenylboronic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment. For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity and stability.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound can act as a ligand, binding to metal catalysts and enhancing their reactivity. Additionally, it may interact with biomolecules such as nucleic acids and peptides, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . These changes can affect cellular responses to external stimuli, such as growth factors and cytokines. Furthermore, this compound may impact gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and receptors . This covalent binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by binding to DNA or RNA, altering their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat may lead to its decomposition, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens in preclinical studies to ensure the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy in biochemical applications. Additionally, this compound may impact metabolic flux and metabolite levels, altering cellular energy homeostasis and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes through specific transporters, such as organic anion transporters and efflux pumps. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors. Alternatively, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. The subcellular localization of the compound can also affect its stability and degradation, impacting its overall efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylthio)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or ester. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(methylthio)phenylboronic acid is unique due to the presence of both fluoro and methylthio substituents on the phenyl ring. This combination of electron-withdrawing and electron-donating groups can significantly influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(3-fluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDNUZUKUGDDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620307
Record name [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221030-80-4
Record name [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-fluorothioanisole (0.5 g, 22.6 mmol) in dry THF (20 mL) was chilled to −78° C. under a nitrogen atmosphere. The reaction mixture was treated with 1.6 M n-butyllithium in hexanes (1.7 mL, 27.1 mmol), and the mixture was warmed to −40° C. where it was maintained for 0.5 hours. The reaction mixture was then chilled to −78° C. and three equivalents of triisopropyl borate (1.56 mL, 67.8 mmol) were added. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. At this point, 10% aqueous KOH (200 mL, 360 mmol) was added and the mixture was stirred overnight at room temperature. The reaction mixture was then poured into an ice/concentrated HCl mixture with stirring to yield a white precipitate. This solid was dried in a vacuum oven (65° C., 29 in Hg) overnight to provide the title compound (yield: 0.22 g; 52.4%). 1H NMR (300 MHz, DMSO-d6) δ 2.48 (s, 3H), 7.31 (t, J=9 Hz, 1H), 7.49 (dd, J=12 Hz, 1.5 Hz, 1H) 7.54 (dd, J=9 Hz, 1.5 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
52.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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